molecular formula C12H11NO2 B1583624 Ethyl quinoline-5-carboxylate CAS No. 98421-25-1

Ethyl quinoline-5-carboxylate

Cat. No. B1583624
CAS RN: 98421-25-1
M. Wt: 201.22 g/mol
InChI Key: ZNPJEEKRBNYZQQ-UHFFFAOYSA-N
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Description

Ethyl quinoline-5-carboxylate (EQC) is a heterocyclic organic compound widely used in scientific research and industry. It may be used as a starting material in the preparation of 5-quinolinemethanol and ethyl 3-quinolineacetate .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various ways. For instance, the Friedlander annulation of 2-amino substituted aromatic ketones and reactive methylene group containing carbonyl compounds in the presence of ethyl ammonium nitrate (EAN) has been used .


Molecular Structure Analysis

Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They undergo various chemical reactions, including both electrophilic and nucleophilic substitution .


Physical And Chemical Properties Analysis

Quinoline is a liquid with a strong odour, which is sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature .

Scientific Research Applications

Ethyl Quinoline-5-Carboxylate: A Comprehensive Analysis: Ethyl quinoline-5-carboxylate is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various scientific fields. Below is a comprehensive analysis focusing on unique applications of Ethyl quinoline-5-carboxylate:

Medicinal Chemistry: Antimalarial Agents

Quinoline derivatives have been pivotal in the development of antimalarial drugs. Compounds like chloroquine and mefloquine are synthesized using quinoline structures due to their therapeutic properties .

Synthetic Organic Chemistry: Catalysts and Intermediates

Quinolines serve as catalysts and intermediates in synthetic organic chemistry, facilitating the creation of complex molecules .

Industrial Chemistry: Material Science

In material science, quinolines contribute to the development of new materials with potential industrial applications .

Pharmacology: Antitumor and Antimicrobial Properties

The quinoline core is associated with antitumor and antimicrobial activities, making it valuable for pharmacological research .

Green Chemistry: Sustainable Processes

There is a growing emphasis on greener and more sustainable chemical processes, and quinolines are at the forefront of this movement due to their versatility .

Drug Development: Lead Structures

Quinolines are used as lead structures in drug development, aiding in the synthesis of various pharmacologically active compounds .

Safety And Hazards

Safety measures include avoiding dust formation and breathing vapors, mist, or gas. Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

ethyl quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPJEEKRBNYZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300799
Record name ethyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl quinoline-5-carboxylate

CAS RN

98421-25-1
Record name ethyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Taylor - Journal of the Chemical Society B: Physical Organic, 1971 - pubs.rsc.org
… Ethyl quinoline-5-carboxylate (33.5 g, 0.167 mol) was treated with a 5-fold excess of sodium ethoxide and ethyl acetate in toluene during 19 h with monitoring as for the 4-compound. …
Number of citations: 11 pubs.rsc.org
AH Cook, IM Heilbron, L Steger - Journal of the Chemical Society …, 1943 - pubs.rsc.org
… On removal of solvent and distillation of the residue ethyl quinoline-5-carboxylate (9 g.) was collected as an oil, bp 190-192"/15 mm., mp 10" (Found : N, 6.5. …
Number of citations: 30 pubs.rsc.org
V Moret, Y Laras, T Cresteil, G Aubert, DQ **… - European journal of …, 2009 - Elsevier
Bis-8-hydroxyquinoline substituted benzylamines have been synthesized and screened for their antitumor activity on KB3 cell line model. Synthesis of this series of new analogues was …
Number of citations: 68 www.sciencedirect.com
LN Arrey - 1997 - search.proquest.com
… 5-Quinolinecarboxylic acid was converted to ethyl quinoline-5-carboxylate (105) by treatment with thionyl chloride followed by treatment with ethyl alcohol. Reduction of 105 by lithium …
Number of citations: 3 search.proquest.com

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